1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide
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Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide, commonly known as F-18, is a fluorinated sulfonamide that has been used in scientific research applications. It is a synthetic compound that has been used as a radioligand in positron emission tomography (PET) imaging studies.
Mechanism of Action
F-18 binds to specific proteins and receptors in the brain, which allows for the visualization of these proteins and receptors using 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging. The binding of F-18 to these proteins and receptors is reversible, which allows for the measurement of changes in protein and receptor density over time.
Biochemical and Physiological Effects:
F-18 has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging studies.
Advantages and Limitations for Lab Experiments
One advantage of using F-18 as a radioligand in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging studies is its high affinity and selectivity for specific proteins and receptors. This allows for the visualization of these proteins and receptors with high sensitivity and specificity. However, one limitation of using F-18 is its short half-life, which limits the time available for imaging studies.
Future Directions
There are many potential future directions for the use of F-18 in scientific research. One potential direction is the development of new radioligands that can bind to specific proteins and receptors with even higher affinity and selectivity. Another potential direction is the use of F-18 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to obtain more comprehensive information about biological processes. Additionally, F-18 could be used to investigate the effects of new drugs on the brain and to study the progression of other diseases.
Synthesis Methods
The synthesis of F-18 involves the reaction of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride with cyclooctanone oxime in the presence of a base. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure F-18.
Scientific Research Applications
F-18 has been used as a radioligand in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging studies to investigate various biological processes. It has been used to study the distribution and binding of certain proteins and receptors in the brain, such as the dopamine transporter and the serotonin transporter. F-18 has also been used to investigate the effects of drugs on the brain and to study the progression of certain diseases, such as Alzheimer's disease.
properties
Molecular Formula |
C16H14F17NO3S |
---|---|
Molecular Weight |
623.3 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide |
InChI |
InChI=1S/C16H14F17NO3S/c17-9(18,11(21,22)13(25,26)15(29,30)31)10(19,20)12(23,24)14(27,28)16(32,33)38(36,37)34-7-5-3-1-2-4-6-8(7)35/h7,34H,1-6H2 |
InChI Key |
IUCCIVARQVPPPQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=O)C(CC1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1CCCC(=O)C(CC1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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